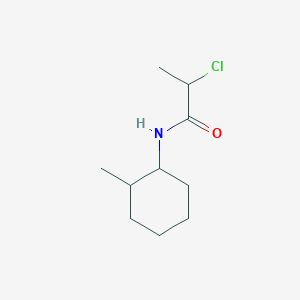
2-chloro-N-(2-methylcyclohexyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2-methylcyclohexyl)propanamide is a chlorinated cyclohexyl propanamide compound . It has a molecular weight of 203.71 and the molecular formula is C10H18ClNO .
Molecular Structure Analysis
The InChI code for 2-chloro-N-(2-methylcyclohexyl)propanamide is 1S/C10H18ClNO/c1-7-5-3-4-6-9(7)12-10(13)8(2)11/h7-9H,3-6H2,1-2H3, (H,12,13) . This indicates that the molecule consists of a cyclohexyl ring with a methyl group at the 2-position, attached to a propanamide group via a nitrogen atom. The propanamide group is chlorinated at the 2-position.Physical And Chemical Properties Analysis
2-chloro-N-(2-methylcyclohexyl)propanamide is a solid at room temperature . It has a predicted melting point of 107.83°C and a predicted boiling point of approximately 335.4°C at 760 mmHg . The density is predicted to be approximately 1.1 g/cm3 , and the refractive index is predicted to be 1.48 at 20°C .Scientific Research Applications
Chemical Degradation and Intermediate Formation Research on the chemical degradation of compounds closely related to 2-chloro-N-(2-methylcyclohexyl)propanamide has indicated the formation of significant quantities of 2-chlorethanol and other by-products. This degradation under physiological conditions is an important consideration in the chemical analysis and application of related compounds (Reed et al., 1975).
Synthesis and Antimicrobial Properties Compounds like 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides, synthesized through specific reactions, have been found to exhibit antimicrobial properties. This demonstrates potential applications in the development of new antibacterial and antifungal agents (Baranovskyi et al., 2018).
Antinociceptive Activity Derivatives of (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide, closely related to 2-chloro-N-(2-methylcyclohexyl)propanamide, have been synthesized and tested for antinociceptive activity. These compounds showed varying levels of activity, suggesting potential applications in pain management research (Önkol et al., 2004).
Nonlinear Optical Material N-(2-Chlorophenyl)-(1-Propanamide), a compound structurally similar to 2-chloro-N-(2-methylcyclohexyl)propanamide, has been studied for its potential as an organic electro-optic and nonlinear optical material. This research highlights the possibility of using related compounds in the field of optics and photonics (Prabhu et al., 2000).
Potential COVID-19 Protease Inhibitors Studies involving 2-chloro-N-(p-tolyl)propanamide, a compound closely related to 2-chloro-N-(2-methylcyclohexyl)propanamide, have shown promising results in molecular docking against COVID-19 protease. This indicates potential applications in the development of medicinal treatments for COVID-19 (Pandey et al., 2020).
Mechanism of Action
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
2-chloro-N-(2-methylcyclohexyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO/c1-7-5-3-4-6-9(7)12-10(13)8(2)11/h7-9H,3-6H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGRWDASSJWJGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C(C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-methylcyclohexyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3-nitrobenzylidene)propanehydrazide](/img/structure/B2366454.png)


![N-(3-chloro-4-methoxyphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2366457.png)
![5,6-Dichloro-1-[(4-chlorophenyl)methyl]-2-(2-chloropyridin-3-yl)benzimidazole](/img/structure/B2366461.png)
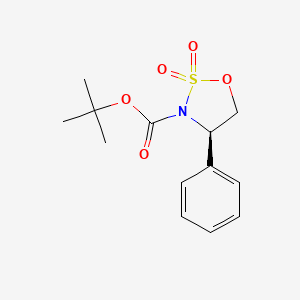
![N-[3-chloro-4-hydroxy-5-[(4-methylphenyl)sulfonylamino]phenyl]-4-methylbenzenesulfonamide](/img/structure/B2366463.png)
![1-[(4-chloro-2-methylphenyl)sulfonyl]-4-[3-(4-pyridyl)-1H-pyrazol-5-yl]piperazine](/img/structure/B2366464.png)
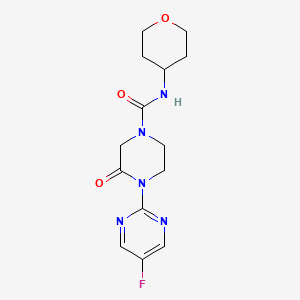
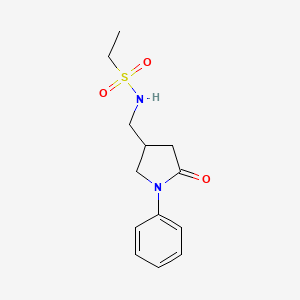
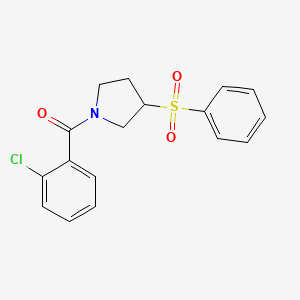
![1-[2-(2-Methoxyphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2366470.png)
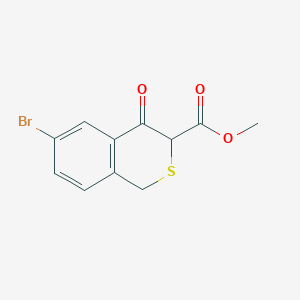
![N-(2,6-Difluorophenyl)-3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2366476.png)